Cas no 700866-36-0 (5-methyl-2,3-dihydro-1-benzofuran-7-ol)

5-Methyl-2,3-dihydro-1-benzofuran-7-ol is a benzofuran derivative characterized by a dihydrofuran ring fused to a benzene core, with a hydroxyl group at the 7-position and a methyl substituent at the 5-position. This structure imparts unique reactivity and potential utility in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals. The hydroxyl group offers a site for further functionalization, while the dihydrofuran ring enhances stability compared to fully unsaturated analogs. Its well-defined molecular framework makes it suitable for applications requiring precise structural control. The compound is typically handled under standard laboratory conditions, with attention to its solubility and reactivity profile.
5-methyl-2,3-dihydro-1-benzofuran-7-ol structure
700866-36-0 structure
Product Name:5-methyl-2,3-dihydro-1-benzofuran-7-ol
CAS No:700866-36-0
MF:C9H10O2
MW:150.174502849579
CID:557212
PubChem ID:45082901
Update Time:2025-10-30

5-methyl-2,3-dihydro-1-benzofuran-7-ol Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofuranol,2,3-dihydro-5-methyl-
    • 7-Benzofuranol, 2,3-dihydro-5-methyl- (9CI)
    • 5-methyl-2,3-dihydro-1-benzofuran-7-ol
    • SCHEMBL18509016
    • EN300-1582004
    • 5-Methyl-2,3-dihydrobenzofuran-7-ol
    • 700866-36-0
    • Inchi: 1S/C9H10O2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,10H,2-3H2,1H3
    • InChI Key: JYZNVBBCTZSISD-UHFFFAOYSA-N
    • SMILES: O1CCC2C=C(C)C=C(C1=2)O

Computed Properties

  • Exact Mass: 150.0681
  • Monoisotopic Mass: 150.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2
  • XLogP3: 1.9

Experimental Properties

  • PSA: 29.46

5-methyl-2,3-dihydro-1-benzofuran-7-ol Pricemore >>

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Additional information on 5-methyl-2,3-dihydro-1-benzofuran-7-ol

5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol (CAS No. 700866-36-0)

5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol, also known by its CAS number 700866-36-0, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a fused benzene and furan ring system. The presence of the methyl group at the 5-position and the hydroxyl group at the 7-position imparts distinct chemical and biological properties to this molecule.

The synthesis of 5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol involves a series of carefully designed reactions that leverage the principles of organic chemistry. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for research and potential commercial applications. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational flexibility and stereochemical properties.

One of the most promising applications of 5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol lies in its potential as a lead compound for drug discovery. Studies have shown that this compound exhibits moderate to high activity against various enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit certain kinases involved in cell proliferation, suggesting its potential as an anticancer agent.

In addition to its pharmacological applications, 5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol has also been explored for its role in natural product synthesis. Its structural similarity to certain bioactive molecules found in nature has inspired chemists to use it as a building block for constructing more complex compounds. This approach has led to the development of novel analogs with enhanced biological activities.

The physical and chemical properties of 5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol have been thoroughly characterized. Its solubility in various solvents, melting point, and stability under different conditions have been determined experimentally and corroborated by computational studies. These properties are crucial for understanding its behavior in different chemical environments and optimizing its use in various applications.

Recent studies have also focused on the environmental impact of 5-Methyl-2,3-Dihydro-1-Benzofuran-7-Ol. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and pharmaceutical use. The results indicate that it is relatively non-toxic under normal conditions, making it a viable candidate for large-scale production.

In conclusion, 5-Methyl-2,3-Dihydro-1-Benzofuran

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